molecular formula C14H16N4O2 B12516228 1-(2-Azido-4-methylbenzoyl)azepan-2-one CAS No. 797751-40-7

1-(2-Azido-4-methylbenzoyl)azepan-2-one

Cat. No.: B12516228
CAS No.: 797751-40-7
M. Wt: 272.30 g/mol
InChI Key: UROPQDMICULVCL-UHFFFAOYSA-N
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Description

1-(2-Azido-4-methylbenzoyl)azepan-2-one is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of azepan-2-one, which is a seven-membered lactam. The presence of the azido group and the methylbenzoyl moiety in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-4-methylbenzoyl)azepan-2-one typically involves the reaction of 2-azido-4-methylbenzoic acid with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-4-methylbenzoyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne for click chemistry.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

1-(2-Azido-4-methylbenzoyl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group.

    Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)azepan-2-one involves its azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The compound can also interact with biological molecules, leading to covalent modifications that are useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzoyl)azepan-2-one: Lacks the azido group, making it less reactive in click chemistry.

    Azepan-2-one: The parent compound without the benzoyl and azido groups, used as a basic building block in organic synthesis.

    1-Dodecylazacycloheptan-2-one (Azone®): Used as a penetration enhancer in transdermal drug delivery.

Uniqueness

1-(2-Azido-4-methylbenzoyl)azepan-2-one is unique due to the presence of both the azido and methylbenzoyl groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

797751-40-7

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

1-(2-azido-4-methylbenzoyl)azepan-2-one

InChI

InChI=1S/C14H16N4O2/c1-10-6-7-11(12(9-10)16-17-15)14(20)18-8-4-2-3-5-13(18)19/h6-7,9H,2-5,8H2,1H3

InChI Key

UROPQDMICULVCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCCCC2=O)N=[N+]=[N-]

Origin of Product

United States

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